N-([1,1'-biphenyl]-2-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O2/c24-18-12-10-17(11-13-18)22-14-19(26-28-22)15-23(27)25-21-9-5-4-8-20(21)16-6-2-1-3-7-16/h1-14H,15H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZBXFNPRFOQOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CC3=NOC(=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-([1,1'-biphenyl]-2-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.
Chemical Structure and Synthesis
The compound features a biphenyl moiety linked to an isoxazole ring through an acetamide group. This structural configuration is significant as it influences the compound's interaction with biological targets.
Synthesis : The synthesis typically involves multi-step organic reactions, including coupling reactions that form the biphenyl and isoxazole components. Detailed synthetic pathways can be found in supporting literature .
The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. The compound has been shown to affect several key pathways:
- Cell Cycle Arrest : Studies indicate that treatment with this compound leads to cell cycle arrest in various phases, particularly the S and G2/M phases. This effect is crucial for inhibiting cancer cell proliferation .
- Apoptotic Pathways : The compound increases the Bax/Bcl-2 ratio and activates caspase 9, which are indicators of intrinsic apoptosis pathways. Enhanced levels of these proteins suggest that this compound promotes programmed cell death in cancer cells .
In Vitro Cytotoxicity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. The following table summarizes the IC50 values (concentration required to inhibit 50% of cell viability) for different cell lines:
| Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|
| MCF-7 | 5.36 | Induces apoptosis via G2/M arrest |
| HepG2 | 3.13 | Promotes S phase arrest |
| Vero | >100 | Selectively non-toxic to normal cells |
These results highlight the compound's potential as a selective anticancer agent with minimal toxicity to normal cells .
Case Study 1: MCF-7 Breast Cancer Cells
In a study evaluating the effect of this compound on MCF-7 cells, researchers observed significant apoptosis induction. The treatment led to increased levels of pro-apoptotic proteins and a marked decrease in cell viability after 48 hours. Flow cytometry analysis confirmed G2/M phase arrest, suggesting that this compound could be a promising candidate for breast cancer therapy .
Case Study 2: HepG2 Liver Cancer Cells
Another investigation focused on HepG2 liver cancer cells demonstrated that this compound effectively inhibited cell growth through S phase arrest. The study also reported enhanced levels of caspases and alterations in mitochondrial membrane potential, indicating mitochondrial involvement in the apoptotic process triggered by this compound .
Chemical Reactions Analysis
Formation of the Isoxazole Ring
The 5-(4-chlorophenyl)isoxazol-3-yl group is synthesized via Claisen-Schmidt condensation followed by cyclization (Source ):
- Chalcone precursor : React 4-chlorobenzaldehyde with trifluoropentanedione under acidic conditions.
- Cyclization : Treat the chalcone intermediate with hydroxylamine hydrochloride (NHOH·HCl) and sodium acetate in ethanol.
Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | SnCl, CHCN, reflux | 75–85% |
| 2 | NHOH·HCl, NaOAc, EtOH, 70°C | 65–78% |
Amide Bond Formation
The acetamide linker is introduced via EDCI-mediated coupling (Source ):
- React 2-([1,1'-biphenyl]-2-yl)acetic acid with 5-(4-chlorophenyl)isoxazol-3-amine.
- Use EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane.
Key Parameters :
- Reaction time: 48 hours at room temperature.
- Yield: 60–72% (estimated from analogous reactions in ).
Hydrolysis of the Amide Bond
The acetamide group undergoes hydrolysis under acidic or basic conditions:
- Acidic : HCl (6M), reflux → Forms 2-([1,1'-biphenyl]-2-yl)acetic acid and 5-(4-chlorophenyl)isoxazol-3-amine.
- Basic : NaOH (10%), 80°C → Same products as above.
Kinetic Data (from analogous amides ):
| Condition | Half-life (h) | Activation Energy (kJ/mol) |
|---|---|---|
| 6M HCl | 2.5 | 85.2 |
| 10% NaOH | 1.8 | 78.9 |
Electrophilic Substitution on the Isoxazole Ring
The isoxazole’s C-4 position is susceptible to electrophilic attack due to electron-deficient nature (Source ):
- Nitration : HNO/HSO → Nitro group at C-4.
- Halogenation : Br/FeBr → Bromination at C-4.
Regioselectivity :
- Governed by the electron-withdrawing effect of the 4-chlorophenyl group.
Suzuki-Miyaura Coupling
The biphenyl moiety can undergo further functionalization via palladium-catalyzed cross-coupling (Source ):
- React with arylboronic acids (e.g., 4-methoxyphenylboronic acid).
- Catalyst: Pd(PPh), base: KCO, solvent: 1,4-dioxane/HO.
Optimized Conditions :
| Catalyst Loading | Temperature | Yield |
|---|---|---|
| 2 mol% Pd | 110°C | 82% |
Stability and Degradation
- Thermal Stability : Decomposes at 230–240°C (DSC data from Source ).
- Photolytic Degradation : UV light (254 nm) induces cleavage of the isoxazole ring (t = 12 hours).
Biological Activity and Relevance
Key Data Tables
Table 1: Synthetic Yields for Key Intermediates
| Intermediate | Method | Yield (%) |
|---|---|---|
| 5-(4-chlorophenyl)isoxazole | Claisen-Schmidt + cyclization | 78 |
| Biphenyl acetic acid | Suzuki coupling | 85 |
Table 2: Electrophilic Substitution Products
| Reaction | Product | Regiochemistry |
|---|---|---|
| Nitration | 4-nitroisoxazole derivative | C-4 position |
| Bromination | 4-bromoisoxazole derivative | C-4 position |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
